(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-5-nitropyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBKYTILKPDFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 3 Nitro 1h Pyrazol 5 Yl Methanol
Strategic Approaches to the 1-Methyl-3-nitro-1H-pyrazole Core Synthesis
The formation of the substituted pyrazole (B372694) core is the foundational challenge in the synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. This involves constructing the five-membered ring with the methyl and nitro groups in the correct 1 and 3 positions, respectively.
Evolution of Nitropyrazole Ring Formation
The creation of the nitropyrazole ring can be approached in two primary ways: by forming the pyrazole ring first and then adding the nitro group, or by constructing the ring from precursors that already contain the necessary nitrogen-based functionalities.
A principal method for synthesizing nitropyrazoles involves the direct nitration of a pre-existing pyrazole ring. For compounds like 3-mononitropyrazole (3-MNP), the synthesis can be achieved by the nitration of 1-methylpyrazole (B151067) using various nitrating agents. nih.gov One documented method involves treating 1-methylpyrazole with a mixture of concentrated nitric acid and trifluoroacetic anhydride. nih.gov
A more general and widely studied route to C-nitropyrazoles starts with the nitration of pyrazole itself to form N-nitropyrazole, which then undergoes a thermal rearrangement to yield 3-nitropyrazole (3-NP) and 5-nitropyrazole. nih.gov This two-step process, involving nitration and subsequent intramolecular rearrangement, is a cornerstone in the synthesis of many C-nitrated pyrazole derivatives. nih.gov The choice of nitrating agent, such as a nitric acid/sulfuric acid mixture or nitric acid in acetic anhydride, is critical to the success of the initial N-nitration step. nih.gov The subsequent rearrangement is typically conducted in an organic solvent at elevated temperatures. nih.gov Further methylation of the resulting nitropyrazole would then be required to obtain the N-methyl derivative. The synthesis of more highly nitrated compounds, such as 1-methyl-3,4,5-trinitropyrazole, also begins with N-methylpyrazole as the starting material, which undergoes more exhaustive nitration conditions. researchgate.net
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent one of the most versatile and frequently used methods for constructing the pyrazole ring itself. nih.govmdpi.com These reactions, often referred to as Huisgen cyclizations, typically involve the reaction of a 1,3-dipole (such as a nitrile imine or a diazo compound) with a dipolarophile (such as an alkyne or an alkene). nih.govorganic-chemistry.org
This [3+2] cycloaddition approach is highly valued for its ability to create the five-membered heterocyclic core in a single, often highly regioselective, step. thieme-connect.com For instance, nitrile imines, which can be generated in situ from precursors like hydrazonyl chlorides, react efficiently with alkynes or alkyne surrogates to form substituted pyrazoles. nih.govmdpi.com The use of inexpensive copper catalysts in aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates has also been developed as an efficient method for accessing polysubstituted pyrazoles. thieme-connect.com The primary advantage of these methods is the direct construction of the pyrazole skeleton, with substituents being incorporated from the starting materials. thieme-connect.com
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Hydrazonyl Chlorides | Trisubstituted Bromoalkene | Triethylamine | 1,3,4,5-Tetrasubstituted Pyrazoles | nih.gov |
| N,N-Disubstituted Hydrazines | Alkynoates | Cu₂O, Base, Air | Polysubstituted Pyrazoles | thieme-connect.com |
| Hydrazonyl Halides | Vinylsulfonium Salts | Mild Conditions | Substituted Pyrazoles | organic-chemistry.org |
| Enaminones | Nitrilimines (in situ) | Ionic Liquid, Base | 1,3,4,5-Tetrasubstituted Pyrazoles | mdpi.com |
Regioselective Functionalization Strategies Towards the 1,3,5-Substitution Pattern
Achieving the specific 1,3,5-substitution pattern of the target molecule is a matter of controlling the regiochemistry of the ring-forming reaction. The most common synthetic procedure for building the pyrazole backbone, the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), provides excellent regiochemical control. researchgate.net
To obtain a 1,3,5-trisubstituted pyrazole, one would react a substituted hydrazine (e.g., methylhydrazine, which provides the N1-methyl group) with an asymmetrical 1,3-dicarbonyl compound or an acetylenic ketone. researchgate.net The reaction of acetylenic ketones with substituted hydrazines has been shown to be highly regioselective, affording single pyrazole isomers in excellent yields, regardless of the substituents on the starting materials. researchgate.net This regioselectivity is crucial for ensuring that the desired substituents end up at the correct positions on the pyrazole ring. For example, using methylhydrazine ensures the methyl group is at the N1 position, while the choice of the diketone or acetylenic ketone precursor dictates the placement of substituents at the C3 and C5 positions. researchgate.netthieme.de
Methodologies for Introducing the Hydroxymethyl Moiety at the C5 Position
Once the 1-methyl-3-nitro-1H-pyrazole core is synthesized with a suitable functional group at the C5 position, the final step is the conversion of this group into a hydroxymethyl moiety (-CH₂OH). This is typically accomplished through the chemical reduction of a carboxylic acid or an ester group.
Reduction Chemistry for Carboxylic Acid and Ester Precursors to Alcohols
The introduction of the hydroxymethyl group at the C5 position is most conveniently achieved by the reduction of a C5-carbonyl group, such as a carboxylic acid or, more commonly, an ester. A key precursor for this step is 1-methyl-3-nitro-5-methoxycarbonyl pyrazole, an ester derivative that can be prepared through established synthetic routes. researchgate.net
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. quimicaorganica.org Strong hydride-donating reagents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this purpose, capable of efficiently reducing esters to their corresponding primary alcohols. quimicaorganica.orgcommonorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydride ion on the ester's carbonyl carbon. quimicaorganica.org
Similarly, carboxylic acids can be directly reduced to alcohols, although this is a more challenging transformation. nih.gov It traditionally requires strong, stoichiometric reducing agents like LiAlH₄ or diborane. nih.gov More recently, catalytic methods using earth-abundant metals like manganese in combination with silane (B1218182) reductants have been developed to perform this transformation under milder conditions. nih.govchemistryviews.org For the synthesis of this compound, the reduction of the corresponding C5-ester precursor with a powerful reducing agent like LiAlH₄ represents a direct and effective final step.
| Starting Material | Reducing Agent | Product | Key Features | Reference |
| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, common reagent for ester reduction. | quimicaorganica.orgcommonorganicchemistry.com |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong reagent required for direct acid reduction. | quimicaorganica.orgnih.gov |
| Carboxylic Acid | [MnBr(CO)₅] / PhSiH₃ | Primary Alcohol | Catalytic method using a silane reductant. | nih.gov |
| Ester | Borane-Dimethyl Sulfide (BH₃-SMe₂) | Primary Alcohol | Reduces aliphatic esters quickly. | commonorganicchemistry.com |
Direct Hydroxymethylation Approaches to the Pyrazole Ring
Direct hydroxymethylation represents a primary strategy for the synthesis of this compound. This approach involves the introduction of a hydroxymethyl group (-CH₂OH) directly onto the pyrazole core. One documented method for the synthesis of a closely related precursor, 1-hydroxymethyl-3-nitropyrazole, involves the reaction of 3-nitropyrazole with a 40% aqueous solution of formaldehyde (B43269). mdpi.com This reaction serves as a foundational step, which would be followed by methylation of the pyrazole nitrogen to yield the target compound.
The direct introduction of a functional group, such as the hydroxymethyl group, at the C5 position of the pyrazole ring is influenced by the electronic properties of the existing substituents. The presence of a nitro group at the C3 position makes the C5 proton more acidic and the position itself more susceptible to nucleophilic attack or functionalization. nih.gov
Optimization of Synthetic Pathways for this compound
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, reaction temperature, and the use of catalytic systems, all of which can significantly impact the yield and purity of the final product.
Influence of Solvent Systems and Reaction Conditions on Yield and Selectivity
The selection of an appropriate solvent system and the fine-tuning of reaction conditions are critical for maximizing the yield and ensuring the regioselectivity of the hydroxymethylation reaction. While specific data for the synthesis of this compound is not extensively detailed in the available literature, general principles of pyrazole synthesis suggest that both protic and aprotic solvents can be employed. The choice of solvent can influence the solubility of the reactants and the stability of intermediates, thereby affecting the reaction rate and outcome.
Reaction temperature is another crucial variable. Temperature control can be used to favor the formation of a desired regioisomer over others, a strategy that has been successfully employed in the synthesis of other substituted pyrazoles. nih.gov For instance, in some pyrazole syntheses, conducting the reaction at a specific temperature can lead to the preferential formation of one isomer, while a different temperature might yield a mixture of products or a different isomer altogether.
The following table summarizes the general influence of reaction conditions on pyrazole synthesis, which can be extrapolated to the synthesis of the target compound.
| Reaction Parameter | General Influence on Pyrazole Synthesis |
| Solvent | Affects solubility of reactants and stability of intermediates. Can influence reaction rate and product distribution. |
| Temperature | Can control the regioselectivity of the reaction. Higher temperatures may increase reaction rates but can also lead to side reactions. |
| Reaction Time | Needs to be optimized to ensure complete conversion of starting materials without product degradation. |
| Base/Acid | Can be used to deprotonate the pyrazole ring, facilitating nucleophilic attack, or to catalyze the reaction. |
Catalytic Systems in Pyrazole Synthesis and Functionalization
Catalytic systems play a pivotal role in modern organic synthesis, offering pathways to functionalize heterocyclic compounds like pyrazoles with high efficiency and selectivity. Transition-metal catalysis, in particular, has emerged as a powerful tool for the direct C-H functionalization of pyrazole rings. bohrium.comresearchgate.net These methods provide an alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. bohrium.com
For the synthesis of substituted pyrazoles, various transition metals, including palladium, rhodium, and copper, have been utilized. mdpi.com These catalysts can facilitate the formation of new carbon-carbon bonds at specific positions on the pyrazole ring. The regioselectivity of these reactions is often directed by the inherent electronic properties of the pyrazole ring or by the presence of directing groups on the substrate. nih.govbohrium.com
In the context of synthesizing this compound, a catalytic approach could potentially be employed for the direct hydroxymethylation of 1-methyl-3-nitro-1H-pyrazole. While specific catalytic systems for this exact transformation are not prominently reported, the general principles of transition-metal-catalyzed C-H functionalization of nitropyrazoles suggest its feasibility. For example, palladium-catalyzed reactions have been successfully used for the C5-arylation of 4-nitropyrazoles. bohrium.com
The table below outlines some catalytic systems used in the functionalization of pyrazoles.
| Catalyst System | Type of Functionalization | Reference |
| Palladium (Pd) | C-H Arylation | bohrium.com |
| Rhodium (Rh) | C-H Functionalization | mdpi.com |
| Copper (Cu) | C-H Arylation | bohrium.com |
Further research would be needed to develop a specific catalytic system tailored for the direct hydroxymethylation of 1-methyl-3-nitro-1H-pyrazole, which could offer a more efficient and selective route to this compound.
Chemical Reactivity and Transformations of 1 Methyl 3 Nitro 1h Pyrazol 5 Yl Methanol
Reactivity Profile of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) at the C5 position of the pyrazole (B372694) ring is a primary alcohol, and as such, it undergoes reactions typical of this functional class. These include oxidation, esterification, etherification, and nucleophilic substitution.
Selective Oxidation Reactions to Aldehydes and Carboxylic Acids
The controlled oxidation of the hydroxymethyl group in (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol can yield either the corresponding aldehyde, 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, or the carboxylic acid, 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. mdma.chwindows.net
Mild oxidizing agents are required for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. vanderbilt.edu Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are commonly employed for this type of transformation. For instance, treatment of a primary alcohol with PCC in a non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature typically affords the aldehyde in good yield. vanderbilt.edu
Conversely, the synthesis of the carboxylic acid necessitates stronger oxidizing agents. mdma.ch Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this purpose. These powerful oxidants will readily convert the primary alcohol, and any intermediate aldehyde, to the corresponding carboxylic acid. vanderbilt.edu Temperature control is often crucial in these reactions to manage their exothermic nature and prevent unwanted side reactions.
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagents | Conditions |
|---|---|---|---|
| This compound | 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temperature |
| This compound | 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | Potassium permanganate (KMnO₄) | Basic solution, heat |
Esterification and Etherification Reactions for Derivative Synthesis
The hydroxyl group of this compound can readily undergo esterification and etherification, providing pathways to a diverse range of derivatives.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride. When reacting with a carboxylic acid, an acid catalyst, for example, sulfuric acid, is generally required to facilitate the reaction, which is known as a Fischer esterification. The reaction with an acid chloride, on the other hand, is often performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrochloric acid byproduct.
Etherification , the formation of an ether linkage, can be accomplished through various methods, with the Williamson ether synthesis being a classic example. organic-chemistry.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.
Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming a good leaving group, water. However, this method is often limited to acid-stable molecules and can be prone to side reactions.
A more versatile approach involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence allows for the introduction of various functional groups at the C5-methyl position.
Reactivity Characteristics of the Nitro Group
The nitro group (-NO₂) at the C3 position is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrazole ring. It deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The nitro group itself can also undergo chemical transformations, most notably reduction.
Reduction of the Nitro Group to Amine Derivatives
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.org This can be achieved using a variety of reducing agents. A common method involves catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and efficient, with water being the only byproduct.
Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective for the reduction of aromatic nitro compounds. These reactions proceed through a series of single-electron transfers from the metal to the nitro group.
The resulting amine, (5-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)amine, is a versatile intermediate that can undergo a wide range of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides.
Nucleophilic Aromatic Substitution on the Nitro-Substituted Pyrazole Ring
The presence of the strongly electron-withdrawing nitro group at the C3 position, makes the pyrazole ring susceptible to nucleophilic aromatic substitution (SₙAr). numberanalytics.comlibretexts.org In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.com While there is no inherent leaving group on the pyrazole ring of this compound, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. nih.gov
The mechanism of SₙAr reactions typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the nitro group. The rate of nucleophilic aromatic substitution is influenced by the nature of the nucleophile, the leaving group, and the solvent.
Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle with a five-membered structure containing two adjacent nitrogen atoms. nih.gov This structure imparts a unique reactivity profile. One nitrogen atom is a basic, sp²-hybridized "pyridine-like" nitrogen, while the other, when unsubstituted, is an acidic, "pyrrole-like" nitrogen. nih.govnih.gov In this compound, the N1 nitrogen is methylated, removing its acidic proton and fixing the tautomeric form. The pyrazole ring can undergo both electrophilic and nucleophilic reactions, but the outcome is heavily dictated by the substituents attached to the ring. nih.gov
1-Methyl Group (–CH₃): This is a weakly activating group. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation.
3-Nitro Group (–NO₂): As discussed, this is a very strong deactivating group due to its potent negative inductive (-I) and negative resonance (-R) effects. researchgate.netmasterorganicchemistry.com
5-Hydroxymethyl Group (–CH₂OH): This group is considered weakly deactivating. The electronegative oxygen atom withdraws electron density from the ring via a negative inductive effect (-I). It does not have a significant resonance effect with the pyrazole ring.
The powerful electron-withdrawing nature of the nitro group at the C3 position is the dominant influence, overriding the weak activating effect of the N1-methyl group. openstax.org Consequently, the pyrazole ring in this compound is strongly deactivated towards electrophilic aromatic substitution.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|---|
| -CH₃ (Methyl) | 1 (N1) | +I (Donating) | None (Hyperconjugation) | Weakly Activating |
| -NO₂ (Nitro) | 3 (C3) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |
| -CH₂OH (Hydroxymethyl) | 5 (C5) | -I (Withdrawing) | None | Weakly Deactivating |
Regioselectivity refers to the preferential reaction at one position over others. In this compound, the positions N1, C3, and C5 are already substituted. The only available carbon for further ring functionalization is the C4 position. The directing effects of the existing substituents converge to make C4 the most probable, albeit challenging, site for electrophilic attack.
The N1-methyl group is an ortho, para-director. In the pyrazole ring, this corresponds to the C5 and C2 (N2) positions.
The C3-nitro group is a meta-director. The meta position relative to C3 is C5.
The C5-hydroxymethyl group is an ortho, para-director, which would direct an incoming electrophile to the C4 position.
Considering these influences, electrophilic substitution, should it occur despite the ring's deactivation, is overwhelmingly directed to the C4 position. Nucleophilic aromatic substitution, while less common for pyrazoles unless activated by very strong electron-withdrawing groups and a good leaving group, would likely target the electron-deficient C3 or C5 positions.
Nitrosation is the process of introducing a nitroso (–NO) group into a molecule. wikipedia.org In heterocyclic chemistry, this can occur at either a ring nitrogen (N-nitrosation) or a ring carbon (C-nitrosation).
N-Nitrosation: This reaction typically involves the attack of a nitrosonium ion (NO⁺) or its carrier on a nucleophilic nitrogen atom, such as that of a secondary amine. wikipedia.org In pyrazole chemistry, N-nitrosation is possible at the N1 "pyrrole-like" nitrogen if it bears a hydrogen atom. However, in this compound, the N1 position is blocked by a methyl group, precluding N-nitrosation at this site. The N2 "pyridine-like" nitrogen is generally not sufficiently nucleophilic to undergo nitrosation under typical conditions.
C-Nitrosation: This is an electrophilic aromatic substitution reaction where the nitroso group attacks a carbon atom of the ring. For C-nitrosation to occur, the ring must be sufficiently electron-rich (activated). Given the strong deactivation of the pyrazole ring in this compound by the nitro group, C-nitrosation is highly unfavorable under standard electrophilic conditions. If forced, the reaction would be expected to occur at the C4 position, the only available and least deactivated site. C-nitrosation has been observed in other aromatic systems, particularly highly activated ones like phenols or flavonoids. nih.gov
Therefore, for this compound, N-nitrosation is structurally impossible at N1, and C-nitrosation is electronically disfavored.
Cascade and Multi-Component Reactions Involving this compound.
Cascade reactions (or tandem/domino reactions) and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov While specific literature detailing the direct use of this compound in such reactions is scarce, its functional groups offer potential for participation in these complex transformations.
The most likely reactive handle for initiating a cascade or MCR is the 5-hydroxymethyl group (–CH₂OH) . This primary alcohol can be oxidized to the corresponding aldehyde, (1-methyl-3-nitro-1H-pyrazol-5-yl)carbaldehyde. Pyrazole aldehydes are versatile building blocks in MCRs. For example, a hypothetical MCR could involve the condensation of this aldehyde with a β-ketoester and a urea (B33335) or thiourea (B124793) derivative in a Biginelli-type reaction to form a dihydropyrimidinone ring fused or appended to the pyrazole core. Similarly, it could participate in Hantzsch-type syntheses of dihydropyridines.
Another possibility involves transforming the hydroxymethyl group into a better leaving group (e.g., a halomethyl group). This derivative could then act as an electrophile in a cascade sequence, alkylating a nucleophile, which then triggers a subsequent intramolecular cyclization.
The nitro group itself can also participate in certain cascade reactions, often involving its reduction to an amino group, which can then undergo further reactions like condensation or cyclization within the same pot. For instance, reduction of the nitro group followed by an intramolecular reaction with a derivative of the C5-substituent could lead to fused heterocyclic systems. The development of novel MCRs often involves designing substrates that can undergo a sequence of reactions, and this compound represents a potential starting scaffold for such synthetic explorations. nih.govresearchgate.net
Synthesis and Applications of Derivatives and Analogs of 1 Methyl 3 Nitro 1h Pyrazol 5 Yl Methanol
Rational Design Principles for Pyrazole-Based Building Blocks
The design of novel compounds based on the pyrazole (B372694) framework is guided by a deep understanding of the ring's inherent chemical reactivity and the influence of its substituents. nih.govrsc.org The aromatic nature of the pyrazole ring, combined with the presence of two adjacent nitrogen atoms, results in a distinct distribution of electron density, which dictates the regioselectivity of its functionalization. nih.govnih.gov
The pyrazole ring exhibits amphoteric properties, with the pyrrole-like nitrogen (N1, if unsubstituted) being acidic and the pyridine-like nitrogen (N2) being basic. nih.gov The carbon positions also have distinct reactivity: the C4 position is electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.netresearchgate.netresearchgate.net In (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol, the key positions are already substituted, and the nature of these substituents is critical for its role as a building block.
N1 Position: The methylation at the N1 position precludes tautomerism and eliminates the hydrogen-bond donating capability of the N-H group, which can be crucial for modulating solubility and receptor interactions. nih.gov This substitution locks the scaffold into a single isomeric form.
C3 Position: This position is occupied by a nitro group, a strong electron-withdrawing group. This group significantly influences the electronic properties of the ring, further deactivating the C3 and C5 positions toward electrophilic attack while making them more susceptible to nucleophiles. nih.gov The presence of electron-withdrawing groups like nitro has been found to stabilize the system when occupying the C5 position in N-unsubstituted pyrazoles; however, in N1-substituted systems like this, its primary role is electronic modulation and as a synthetic handle. nih.govmdpi.com
C5 Position: The hydroxymethyl group at C5 is a versatile functional group. It can act as a hydrogen bond donor and can be readily modified through various organic transformations, serving as a key point for linking the pyrazole core to other molecular fragments or for constructing fused ring systems.
The strategic placement of these groups—a fixed N1-substituent, a powerful electron-withdrawing group at C3, and a versatile functional handle at C5—exemplifies the rational design principles used to create highly functionalized building blocks for combinatorial chemistry and targeted synthesis. nih.gov
| Position | Substituent | Electronic Effect | Primary Role in Rational Design |
|---|---|---|---|
| N1 | Methyl (-CH₃) | Electron-donating (weak) | Blocks tautomerism, modulates lipophilicity, fixes isomeric form. |
| C3 | Nitro (-NO₂) | Electron-withdrawing (strong) | Modulates ring electronics, acts as a synthetic handle for functional group interconversion (e.g., reduction to amine). |
| C5 | Hydroxymethyl (-CH₂OH) | Electron-withdrawing (weak inductive) | Provides a versatile point for derivatization (oxidation, substitution) and construction of larger molecules or fused systems. |
Pyrazole annulation, the process of constructing a new ring fused to the pyrazole core, is a powerful strategy for creating novel, rigid, and three-dimensional chemical scaffolds. researchgate.net These fused systems often exhibit unique photophysical and biological properties. researchgate.netmdpi.com The functional groups present on building blocks like this compound are instrumental in facilitating these annulation reactions.
One advanced method for creating fused pyrazole systems is through transition-metal-catalyzed C-H activation and cyclization. For instance, a rhodium(III)-catalyzed [5+1] annulation reaction between phenyl-1H-pyrazol-5-amines and alkynes has been developed to divergently synthesize pyrazolo[1,5-a]quinazolines. rsc.org This highlights a strategy where an amino group on the pyrazole (which can be derived from the nitro group of the title compound) acts as a directing group and a nucleophile to build a new fused ring system with high atom economy. rsc.org Such methodologies allow for the rapid construction of complex heterocyclic libraries from simple pyrazole precursors. researchgate.net
Construction of Complex Pyrazole-Containing Molecular Architectures
The utility of this compound as a building block is fully realized in its application to construct more elaborate molecular structures, including fused heterocycles and molecules with advanced functional groups.
The synthesis of fused pyrazole derivatives, such as pyrazolopyridines and pyrazolopyrimidines, is of significant interest due to their wide range of biological and material applications. researchgate.netresearchgate.netjmchemsci.com The functional groups of this compound can be transformed to facilitate its use in cyclocondensation reactions, which are a primary method for forming these fused systems. nih.gov
For example, a common synthetic route involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. researchgate.net The nitro group at the C3 position of this compound can be reduced to a primary amine. This resulting 5-amino-1-methyl-3-(substituted)-pyrazole is a classic precursor for building fused pyrazolo[1,5-a]pyrimidine (B1248293) rings. Similarly, the hydroxymethyl group at C5 can be oxidized to an aldehyde. This formylpyrazole can then undergo condensation with various active methylene (B1212753) compounds to construct fused pyridone or other heterocyclic rings. researchgate.net
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another to enable subsequent reactions. ub.eduslideshare.net The hydroxymethyl and nitro groups of the title compound are ideal substrates for a wide range of FGIs.
Transformations of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde using mild reagents (e.g., PCC, DMP) or further to a carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent). The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, or directly into a halide (e.g., using SOCl₂ for a chloride or PBr₃ for a bromide). vanderbilt.edu These activated intermediates are susceptible to nucleophilic substitution, allowing for the introduction of azides, nitriles, thiols, and a variety of other functionalities. vanderbilt.edu
Transformations of the Nitro Group: The most significant FGI for the nitro group is its reduction to a primary amino group (-NH₂). This transformation is fundamental as it converts a strongly deactivating group into an activating, nucleophilic group. Common reagents for this reduction include catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). nih.gov The resulting aminopyrazole is a highly valuable intermediate, serving as a precursor for the synthesis of amides, sulfonamides, and as a key component in the construction of fused heterocyclic systems as previously discussed. nih.gov
| Starting Group | Target Group | Typical Reagents | Synthetic Utility |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | Aldehyde (-CHO) | PCC, DMP, Swern oxidation | Precursor for condensation reactions, imine formation. |
| Carboxylic Acid (-COOH) | KMnO₄, Jones reagent (CrO₃/H₂SO₄) | Amide bond formation, esterification. | |
| Halomethyl (-CH₂X) | SOCl₂, PBr₃ | Substrate for Sₙ2 reactions to introduce diverse nucleophiles. | |
| Azidomethyl (-CH₂N₃) | NaN₃ (via tosylate/halide) | Precursor for amines (via reduction) or triazoles (via click chemistry). | |
| Nitro (-NO₂) | Amino (-NH₂) | H₂/Pd, Sn/HCl, Fe/HCl | Key nucleophile for amide synthesis and fused ring formation. |
Pyrazole Derivatives in Advanced Materials Science and Supramolecular Assemblies
The unique electronic and hydrogen-bonding capabilities of the pyrazole ring make its derivatives attractive candidates for applications in materials science and supramolecular chemistry. mdpi.commdpi.com Pyrazole-based compounds have been investigated for use as liquid crystals, semiconductors, and as components of organic light-emitting diodes (OLEDs). researchgate.net
The ability of pyrazoles to engage in non-covalent interactions is central to their role in forming supramolecular assemblies. mdpi.com Unsubstituted or N1-H pyrazoles can act as both hydrogen bond donors (via the N-H) and acceptors (via the sp²-hybridized nitrogen), leading to the formation of predictable and stable structures like dimers, trimers, and extended chains (catemers) in the solid state. mdpi.comresearchgate.net These interactions are fundamental to crystal engineering, where molecules are designed to self-assemble into specific crystalline architectures with desired properties.
While the N1-methyl group in this compound prevents it from acting as a hydrogen bond donor at that position, the pyridine-like N2 nitrogen remains a potent hydrogen bond acceptor. Furthermore, the hydroxymethyl group can participate in hydrogen bonding as both a donor and an acceptor. These features allow derivatives of the title compound to be incorporated into larger supramolecular structures through coordination with metal ions or via hydrogen bonding networks, leading to the formation of metal-organic frameworks (MOFs) or organic co-crystals with interesting topologies and functions. mdpi.com
Role of Pyrazoles as Ligands in Metal-Organic Frameworks (MOFs)
Pyrazoles are highly effective ligands in the construction of Metal-Organic Frameworks (MOFs), which are crystalline porous materials formed by the coordination of metal ions or clusters with organic linkers. researchgate.netglobethesis.com The versatility of the pyrazole ring allows for the synthesis of MOFs with tunable pore sizes, high surface areas, and specific functionalities, making them suitable for various applications. researchgate.netresearchgate.net
The strong coordination bonds between the nitrogen atoms of the pyrazole ring and metal centers contribute to the formation of stable and diverse framework structures. globethesis.com Pyrazolate-based MOFs have shown exceptional stability, even in strong alkaline solutions, which is attributed to the high pKa of pyrazole. acs.org This robustness is a significant advantage over many carboxylate-based MOFs. acs.org
Researchers have utilized a variety of pyrazole-based ligands to synthesize MOFs for applications such as:
Gas Storage and Separation: The tunable porosity of pyrazole-based MOFs allows for the selective adsorption of gases. For instance, a cobalt-based MOF, FJU-115, and a zinc-based MOF, FJU-59, have demonstrated effective separation of CO2/N2 and adsorption of C2H2 and CO2, respectively. globethesis.com
Luminescent Sensing: The incorporation of pyrazole ligands can impart luminescent properties to MOFs, enabling their use as sensors for various molecules. researchgate.net
Catalysis: Pyrazole-based MOFs can act as catalysts, with their performance enhanced through post-synthetic metallation. researchgate.net
Environmental Remediation: Pyrazolate-based MOFs with open metal sites have shown high efficiency in capturing iodine from aqueous solutions. rsc.org Additionally, certain aluminum and zirconium-based pyrazole dicarboxylate MOFs are effective at selectively capturing formaldehyde (B43269) from the air. researchgate.net
A mixed-ligand strategy, combining pyrazole and carboxylic acid functionalities, has been employed to create stable MOFs with unique coordination modes. globethesis.com The design of tritopic pyrazole-based ligands has also led to the formation of MOFs with unusual "pinwheel"-shaped pores and novel metal nodes. digitellinc.com
Pyrazole-Containing Polymers and Their Utility in Optoelectronic Devices
The conjugated π-electronic system of the pyrazole ring gives rise to unique photophysical properties, making pyrazole-containing polymers promising materials for optoelectronic devices. mdpi.comias.ac.in These polymers have been investigated for applications in electrophotography, transistors, and sensors. ias.ac.in
The incorporation of pyrazole moieties into polymer chains can enhance their thermal stability, mechanical strength, and solubility in organic solvents. ias.ac.in The conjugated nature of these polymers leads to desirable photoluminescence and electrochemical properties, which are crucial for optoelectronic applications. ias.ac.in
Research in this area has focused on:
Synthesis of Novel Polymers: Semi-linear pyrazole-containing polymers, including oligomers, copolymers, and homopolymers, have been synthesized with varying molecular weights. ias.ac.in The thermal stability of these polymers was found to be dependent on their structure, with copolymers and homopolymers showing higher stability than oligomers. ias.ac.in
Photoluminescence and Sensing: The photoluminescence behavior of these polymers has been studied, and their potential as sensors has been explored. For example, a pyrazole-containing copolymer has demonstrated high sensitivity to the acetate (B1210297) anion. ias.ac.in
Organic Light Emitting Diodes (OLEDs): Pyrazolyl-substituted molecules have been investigated as multifunctional materials for OLEDs. The introduction of electron-withdrawing groups, such as cyano groups, can influence the ionization potential and photoluminescence quantum yield of these materials in the solid state. researchgate.net
Fused Pyrazole Systems: Fused pyrazole derivatives, such as indazoles and naphthopyrazoles, are attractive scaffolds for organic optoelectronic materials due to their special photophysical properties. rsc.org
The rate and extent of polymerization of vinylpyrazoles are dependent on the substituents on the vinyl group, with some derivatives polymerizing almost explosively. nih.gov
Principles of Supramolecular Self-Assembly in Pyrazole Derivatives, including Hydrogen Bonding and Stacking Interactions
Supramolecular self-assembly, the spontaneous organization of molecules into ordered structures, is a key principle in the design of functional materials based on pyrazole derivatives. globethesis.com This process is driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking. researchgate.netsemanticscholar.org
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), making it an excellent building block for forming hydrogen-bonded assemblies. semanticscholar.orgnih.gov These interactions can lead to the formation of various structures, including dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.net
N-H···N Hydrogen Bonds: These are the most common hydrogen bonds in pyrazole assemblies, with N···N distances typically around 2.97 Å. In some cases, particularly in symmetrically substituted pyrazoles, these bonds can be as short as 2.82 Å. nih.gov
Charge-Assisted Hydrogen Bonds: In protonated pyrazole species, N+-H···N bonds can form, which are significantly shorter and stronger. nih.gov
Other Hydrogen Bonds: Pyrazole derivatives can also participate in N—H⋯O and C—H⋯O hydrogen bonds, which contribute to the stability of their crystal structures. mdpi.comnih.gov
Stacking Interactions: The aromatic nature of the pyrazole ring allows for π-π stacking interactions, which play a crucial role in the packing of these molecules in the solid state. mdpi.comnih.gov
π-π Stacking: These interactions occur between parallel pyrazole rings and contribute to the formation of layered or columnar structures. mdpi.com
The interplay of these non-covalent interactions directs the self-assembly of pyrazole derivatives into complex and functional architectures. rsc.org For example, the combination of hydrogen bonding and π-π stacking can lead to the formation of porous noncovalent organic frameworks. researchgate.net
Application of Pyrazole-Based Systems in Crystal Engineering
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and pyrazole derivatives are valuable building blocks in this field due to their predictable and versatile non-covalent interactions. mdpi.com The ability of pyrazoles to form robust hydrogen bonds and engage in π-stacking interactions allows for the rational design of coordination polymers and other supramolecular architectures. acs.orgacs.org
Key aspects of pyrazole-based systems in crystal engineering include:
Coordination Polymers: Pyrazole and its derivatives, particularly those with additional coordinating groups like carboxylic acids, are widely used to construct coordination polymers. The combination of pyrazole and carboxylate ligands can lead to the formation of 1D, 2D, and 3D structures with diverse topologies. acs.orgacs.orgresearchgate.net The specific structure obtained can often be controlled by factors such as the metal ion used and the reaction conditions. acs.orgacs.org
Supramolecular Synthons: The predictable hydrogen bonding patterns of pyrazoles make them reliable supramolecular synthons. The N-H···N interaction is a particularly robust synthon for assembling pyrazole molecules into chains, dimers, and other motifs. nih.gov
Mixed-Ligand Systems: The use of pyrazole-carboxylate mixed-ligand systems has been explored to create coordination polymers with specific structural features. For example, the combination of a bis-pyrazole ligand and a dicarboxylate coligand has been used to generate 2D sheets and 3D frameworks. acs.orgacs.org
Non-covalent Interaction Analysis: The structure-directing role of various non-covalent interactions in pyrazole-based crystals, including hydrogen bonding, π-stacking, and even weaker interactions like halogen and chalcogen bonding, has been analyzed using computational methods to better understand and predict crystal packing. rsc.org
The deliberate design of pyrazole-based ligands has led to new insights into the structural properties of these systems and has opened up new directions for the creation of functional materials with tailored properties. acs.org
Molecular Design and Structural Insights of Pyrazole Frameworks for High-Energy Density Materials (HEDMs)
Nitrated pyrazole derivatives are a significant class of high-energy density materials (HEDMs) due to their high heats of formation, high density, good thermal stability, and impressive detonation performance. nih.govnih.gov The inherent stability of the pyrazole ring, combined with the energy content of nitro groups, makes these compounds promising candidates for explosives, propellants, and pyrotechnics. nih.govnih.gov
The molecular design of pyrazole-based HEDMs focuses on several key strategies:
Introduction of Nitro Groups: Increasing the number of nitro groups on the pyrazole ring generally increases the density, oxygen balance, and detonation performance of the compound. nih.gov However, the synthesis of polynitro pyrazoles can be challenging. acs.org
Formation of Energetic Salts: The acidic N-H proton of the pyrazole ring can be deprotonated to form energetic salts with nitrogen-rich cations like hydrazinium (B103819) or hydroxylammonium. These salts often exhibit enhanced thermal stability and detonation properties compared to their neutral counterparts. acs.orgrsc.org
Functionalization with Energetic Groups: Attaching other energetic moieties, such as dinitromethyl or trinitromethyl groups, to the pyrazole backbone is another effective strategy to boost performance. rsc.orgresearchgate.net
Bridged and Fused Ring Systems: Creating bridged structures or fusing the pyrazole ring with other heterocyclic rings, like triazoles or other pyrazoles (e.g., pyrazolo[4,3-c]pyrazoles), can lead to compounds with exceptional thermal stability and detonation velocities. nih.govrsc.org
Structural insights from single-crystal X-ray diffraction and computational studies are crucial for understanding the structure-property relationships in these materials. rsc.orgenergetic-materials.org.cn For example, the presence of extensive three-dimensional hydrogen-bonding networks in the crystal structure can significantly contribute to high density and thermal stability. acs.org
The table below presents the calculated or measured energetic properties of several pyrazole-based HEDMs, illustrating the impact of different molecular design strategies.
| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.88 | 8931 | 35.9 |
| Hydroxylammonium salt of a dinitromethyl-nitropyrazole derivative | N/A | 8700 | N/A |
| 4-Nitropyrazole (4-NP) | 1.52 | 6680 | 18.81 |
| A dinitropyrazole-triazole derivative (DNPAT) | N/A | 8889 | N/A |
Data sourced from references nih.govacs.orgrsc.orgrsc.org. N/A indicates data not available in the provided sources.
These results demonstrate that pyrazole-based frameworks can be tailored to produce HEDMs with performance comparable or superior to traditional explosives like RDX. acs.orgrsc.orgrsc.org The ongoing research in this area aims to develop new-generation HEDMs that offer a better balance of high performance and low sensitivity. nih.gov
Structural Elucidation and Advanced Characterization Techniques for 1 Methyl 3 Nitro 1h Pyrazol 5 Yl Methanol and Its Derivatives
Spectroscopic Analysis for Molecular Characterization
A multi-faceted spectroscopic approach is indispensable for the unambiguous characterization of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. This involves a suite of techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Each method provides a unique piece of the structural puzzle, and their combined application allows for a detailed and robust molecular portrait.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, would be employed for a thorough structural assignment.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl, methylene (B1212753), and pyrazole (B372694) ring protons. The methyl protons (N-CH₃) would likely appear as a singlet in the upfield region, typically around 3.8-4.2 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) would also likely present as a singlet, or potentially a doublet if coupled to the hydroxyl proton, with a chemical shift in the range of 4.5-5.0 ppm. The single proton on the pyrazole ring (C4-H) is expected to be the most downfield of the non-exchangeable protons, appearing as a singlet around 6.5-7.5 ppm due to the electron-withdrawing effects of the adjacent nitro group and the aromatic nature of the pyrazole ring. The hydroxyl proton (-OH) signal would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would provide complementary information. The carbon of the N-methyl group is expected to have a chemical shift in the range of 35-40 ppm. The methylene carbon of the hydroxymethyl group would likely resonate around 55-65 ppm. The pyrazole ring carbons would exhibit distinct chemical shifts influenced by their substituents. The C4 carbon, bonded to a hydrogen, might appear around 105-115 ppm. The C5 carbon, bearing the hydroxymethyl group, would be further downfield, while the C3 carbon, attached to the strongly electron-withdrawing nitro group, would be the most deshielded of the ring carbons, potentially appearing in the region of 150-160 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.8 - 4.2 (s) | 35 - 40 |
| C4-H | 6.5 - 7.5 (s) | 105 - 115 |
| CH₂OH | 4.5 - 5.0 (s or d) | 55 - 65 |
| OH | Variable (br s) | - |
| C3 | - | 150 - 160 |
| C5 | - | 140 - 150 |
Note: s = singlet, d = doublet, br s = broad singlet. Predicted values are based on typical ranges for similar functional groups and substituted pyrazoles.
To confirm the assignments from 1D NMR and to establish connectivity within the molecule, a suite of 2D NMR experiments would be essential.
HSQC (Heteronuclear Single Quantum Coherence) would be used to directly correlate the proton signals with their attached carbon atoms. This would definitively link the ¹H signal at ~6.5-7.5 ppm to the C4 carbon, the methyl proton signal to the N-methyl carbon, and the methylene proton signals to the hydroxymethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the N-methyl protons to the C5 and N1-adjacent ring carbons, and the methylene protons to the C5 and C4 carbons of the pyrazole ring. These correlations would be instrumental in confirming the substitution pattern of the pyrazole ring.
COSY (Correlation Spectroscopy) would identify proton-proton couplings. In this specific molecule, with mostly singlet signals, COSY would be less informative for the main structure but could potentially show a correlation between the methylene and hydroxyl protons if coupling is present.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. A NOESY experiment could show a correlation between the N-methyl protons and the C4 proton, confirming their spatial relationship on the pyrazole ring.
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=N and C=C stretching vibrations within the pyrazole ring would likely be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would be found in the 1000-1085 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| NO₂ (asymmetric stretch) | 1520 - 1560 | Strong |
| NO₂ (symmetric stretch) | 1340 - 1380 | Strong |
| C=N, C=C (ring) | 1400 - 1600 | Medium |
| C-O (alcohol) | 1000 - 1085 | Strong |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 157, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₅H₇N₃O₃).
The fragmentation pattern would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for nitropyrazoles include the loss of the nitro group (-NO₂, 46 Da) and the loss of a hydroxyl radical (-OH, 17 Da) from the hydroxymethyl group. The fragmentation of the pyrazole ring itself can also occur, leading to a complex pattern of smaller fragment ions. The presence of a methyl group might also lead to the loss of a methyl radical (-CH₃, 15 Da).
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the conjugated pyrazole ring and the nitro group would be expected to give rise to absorption bands in the UV region. The π → π* transitions of the pyrazole ring would likely result in a strong absorption band at a lower wavelength, while the n → π* transition associated with the nitro group would appear as a weaker band at a higher wavelength. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.
Despite a comprehensive search of scientific databases and literature, no specific X-ray crystallography studies have been published for the compound This compound .
Therefore, a detailed analysis of its solid-state structure, as outlined in the requested sections, cannot be provided based on experimental data. The subsequent sections on crystal packing, intermolecular interactions, and conformational or tautomeric forms in the crystalline state are contingent on the availability of X-ray diffraction data, which is currently not present in the public domain for this specific molecule.
Computational and Theoretical Studies of 1 Methyl 3 Nitro 1h Pyrazol 5 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in providing a molecular-level understanding of the electronic structure and inherent reactivity of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. These theoretical approaches allow for the detailed analysis of electron distribution and the prediction of chemical behavior.
Analysis of Electronic Structure and Charge Distribution (e.g., ESP maps, LOL-p isosurfaces)
An Electrostatic Potential (ESP) map would be expected to reveal regions of negative potential (red) concentrated around the oxygen atoms of the nitro group and the hydroxyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would likely be located around the hydrogen atoms of the hydroxymethyl and methyl groups, as well as on the pyrazole (B372694) ring, highlighting areas prone to nucleophilic interaction.
Localized Orbital Locator (LOL-p) isosurfaces would further elucidate the nature of the chemical bonds. For the pyrazole ring, these would show the characteristic delocalized π-system, while covalent bonding within the methyl, hydroxymethyl, and nitro groups would be clearly defined.
A representative table of expected charge distribution based on studies of similar molecules is presented below.
| Atom/Group | Expected Partial Charge | Role in Reactivity |
| Oxygen (Nitro Group) | Highly Negative | Site for electrophilic attack, hydrogen bonding |
| Nitrogen (Nitro Group) | Positive | Electrophilic center |
| Oxygen (Hydroxyl Group) | Negative | Nucleophilic center, hydrogen bonding |
| Carbon (C5-Methanol) | Slightly Positive | Potential electrophilic site |
| Pyrazole Ring Nitrogens | Negative | Nucleophilic centers, coordination sites |
This table is illustrative and based on general principles of electronic effects in similar heterocyclic compounds.
Prediction of Reactivity Descriptors (e.g., Parr's indices)
Parr's indices , which are local reactivity descriptors, would pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attacks. It is anticipated that the carbon atom attached to the nitro group and the nitrogen atoms of the pyrazole ring would be susceptible to nucleophilic attack, while the oxygen atoms of the nitro and hydroxyl groups would be prone to electrophilic attack.
A hypothetical data table illustrating these descriptors is provided below.
| Reactivity Descriptor | Predicted Value (Arbitrary Units) | Implication |
| Chemical Potential (μ) | Negative | Tendency to accept electrons |
| Hardness (η) | Moderate | Reflects the resistance to change in electron distribution |
| Electrophilicity (ω) | High | Strong electrophilic character due to the nitro group |
| Nucleophilicity (N) | Low | Generally not a strong electron donor |
Note: The values in this table are hypothetical and serve to illustrate the expected trends for a nitro-substituted pyrazole.
Elucidation of Reaction Mechanisms and Transition States (e.g., Nucleophilic Substitution Pathways)
The hydroxymethyl group at the C5 position of the pyrazole ring presents a potential site for nucleophilic substitution reactions. Theoretical calculations can elucidate the mechanistic pathways, including the structures of transition states and the associated activation energies.
For this compound, a nucleophilic substitution at the benzylic-like carbon of the hydroxymethyl group could proceed through either an S_N1 or S_N2 mechanism. Computational modeling of these pathways would involve locating the transition state geometries and calculating the energy barriers. Given the electronic environment of the pyrazole ring, the stability of a potential carbocation intermediate would be a key factor in determining the likelihood of an S_N1 pathway. The strong electron-withdrawing nature of the 3-nitro-1-methyl-pyrazolyl group would likely destabilize an adjacent carbocation, making a direct S_N2 displacement more probable.
Conformational Analysis and Molecular Dynamics Simulations for Solution Behavior
The conformational flexibility of this compound primarily revolves around the rotation of the hydroxymethyl group relative to the pyrazole ring. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations in a solvent like water would provide insights into the dynamic behavior of the molecule in solution. mdpi.comnih.govmdpi.comnih.gov These simulations can reveal information about:
Solvation Shell Structure: How water molecules arrange around the solute, particularly around the polar nitro and hydroxyl groups.
Hydrogen Bonding: The nature and lifetime of hydrogen bonds between the molecule and solvent, as well as potential intramolecular hydrogen bonding.
Conformational Dynamics: The time evolution of the dihedral angle between the hydroxymethyl group and the pyrazole ring, indicating the accessible conformations in solution.
Tautomerism and Proton Transfer Investigations in Nitro-Hydroxymethyl Pyrazoles
While the nitrogen of the pyrazole ring in this compound is methylated, precluding the common annular tautomerism seen in N-unsubstituted pyrazoles, other forms of tautomerism, such as those involving the hydroxymethyl group, could be computationally investigated. fu-berlin.deresearchgate.netmdpi.commdpi.comias.ac.in
Energetic Landscape of Tautomeric Equilibria
For related nitro-hydroxymethyl pyrazoles that are not N-methylated, quantum chemical calculations can map the energetic landscape of tautomeric equilibria. This involves calculating the relative energies of the different tautomers and the energy barriers for the proton transfer that connects them. The presence of both a nitro group and a hydroxymethyl group would influence the acidity and basicity of different sites within the molecule, thereby affecting the position of the tautomeric equilibrium.
For the N-methylated title compound, a hypothetical proton transfer could be explored computationally, for instance, from the hydroxyl group to one of the oxygen atoms of the nitro group, to form a zwitterionic species. The energy difference between the ground state and this hypothetical tautomer, as well as the activation energy for the transfer, would provide a measure of its feasibility.
A representative data table for a hypothetical tautomeric equilibrium in a related non-methylated nitro-hydroxymethyl pyrazole is shown below.
| Tautomer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 3-nitro-5-hydroxymethyl-1H-pyrazole | 0.0 (Reference) | >99 |
| 5-nitro-3-hydroxymethyl-1H-pyrazole | +5.2 | <1 |
This table presents hypothetical data for a related compound to illustrate the type of information obtained from such studies.
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol.
The synthesis of this compound, while not extensively detailed in publicly available literature, can be conceptually approached through established methodologies for pyrazole (B372694) functionalization. A plausible synthetic route would involve the initial formation of a 1-methyl-1H-pyrazole ring, followed by regioselective nitration and subsequent functionalization at the 5-position.
The reactivity of this compound is dictated by the interplay of its three key functional components: the methylated pyrazole ring, the electron-withdrawing nitro group, and the reactive hydroxymethyl group. The pyrazole ring itself is an aromatic heterocycle, and the presence of the methyl group at the N1 position influences its electronic properties. The nitro group at the C3 position significantly deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack.
The hydroxymethyl group at the C5 position is a primary site of reactivity. As with other alcohols, it can undergo a variety of transformations. The oxygen atom is nucleophilic and can be attacked by electrophiles. msu.edu Key reactions of the hydroxymethyl group are expected to include:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Halogenation: Replacement of the hydroxyl group with a halogen, typically using reagents like thionyl chloride or phosphorus halides. This would proceed via conversion of the hydroxyl to a better leaving group. msu.edu
Etherification: Formation of ethers through reactions such as the Williamson ether synthesis.
The nitro group, being strongly electron-withdrawing, influences the acidity of the pyrazole ring protons and the reactivity of the adjacent functional groups. It also presents a potential handle for further chemical modification, such as reduction to an amino group, which would dramatically alter the electronic properties and reactivity of the molecule.
| Functional Group | Potential Reactions | Influencing Factors |
|---|---|---|
| Hydroxymethyl (-CH2OH) | Esterification, Oxidation, Halogenation, Etherification | Reagent choice, reaction conditions |
| Nitro (-NO2) | Reduction to amino group | Reducing agent, catalyst |
| Pyrazole Ring | Nucleophilic substitution (activated by -NO2) | Nature of the nucleophile |
Identification of Unexplored Reactivity Pathways and Synthetic Challenges.
While the fundamental reactivity of the individual functional groups in this compound can be predicted, the interplay between these groups may lead to unexplored reactivity pathways. For instance, intramolecular reactions involving the hydroxymethyl and nitro groups, or adjacent ring positions, could be possible under specific conditions.
Synthetic challenges for this molecule and its derivatives include:
Regioselectivity: Ensuring the selective introduction of the nitro group at the C3 position and the hydroxymethyl group at the C5 position during synthesis can be a significant hurdle.
Compatibility of Functional Groups: The reaction conditions required for modifying one functional group must be compatible with the others. For example, harsh oxidizing conditions for the alcohol could potentially affect the pyrazole ring or the nitro group.
Scale-up: Developing a safe and efficient process for the synthesis of this nitrated compound on a larger scale would require careful optimization of reaction parameters, particularly for the nitration step, which can be highly exothermic. researchgate.net
Opportunities for the Development of Novel Pyrazole-Based Materials and Chemical Scaffolds.
This compound serves as a valuable building block for the synthesis of more complex molecules and materials. The presence of multiple functional groups allows for diverse derivatization strategies.
Energetic Materials: Nitropyrazoles are a known class of energetic materials. nih.govmdpi.com The hydroxymethyl group could be used to link multiple pyrazole rings, potentially leading to new energetic polymers with tailored properties such as thermal stability and sensitivity.
Pharmaceuticals: The pyrazole core is a common scaffold in medicinal chemistry. bldpharm.com The functional handles on this compound allow for its incorporation into larger molecules that could be screened for various biological activities. For example, the reduction of the nitro group to an amine would open up a vast array of amide and sulfonamide derivatives for investigation.
Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions. Functionalization of the hydroxymethyl group could lead to novel multidentate ligands for the development of catalysts or functional materials.
Prospects for Advancements in Spectroscopic and Computational Approaches for Pyrazole Characterization.
Detailed characterization of this compound and its derivatives is crucial for understanding their structure and reactivity. While standard spectroscopic techniques like NMR (¹H and ¹³C), IR, and mass spectrometry are essential, advanced methods can provide deeper insights.
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning the proton and carbon signals, especially for more complex derivatives.
X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about the molecular geometry, bond lengths, and angles, which is crucial for understanding intermolecular interactions in the solid state.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the molecule's electronic structure, vibrational frequencies (for comparison with IR spectra), and reactivity. nih.gov Such studies can help in elucidating reaction mechanisms and predicting the properties of yet-to-be-synthesized derivatives. Computational studies have been successfully used to investigate the structure and properties of other nitropyrazoles. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
